![molecular formula C8H9NO2 B6243881 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one CAS No. 118872-91-6](/img/no-structure.png)
1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one
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Overview
Description
1H,3H,4H,6H,7H-Pyrano[3,4-c]pyridin-6-one (also known as 1H-Pyrano[3,4-c]pyridin-6-one) is an important heterocyclic compound found in many natural products and pharmaceuticals. It is a key intermediate in the synthesis of many biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs. It is also used in the synthesis of a variety of other organic compounds, including dyes and pigments. The unique properties of 1H-Pyrano[3,4-c]pyridin-6-one make it an attractive target for synthetic organic chemists.
Mechanism of Action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to targetPoly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in various cellular processes, including DNA repair, gene transcription, and apoptosis .
Mode of Action
Similar compounds like pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to inhibit parp-1 . PARP-1 is activated by damaged DNA, leading to the cleavage of its substrate nicotinamide adenine dinucleotide (NAD+) and the addition of ADP-ribose units to nuclear target proteins. This process recruits components for DNA repair and cell survival .
Biochemical Pathways
Similar compounds like pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to affect theDNA repair pathway . By inhibiting PARP-1, these compounds compromise the DNA repair mechanism, leading to genomic dysfunction and cell death .
Pharmacokinetics
Similar compounds like pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds like pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to result ingenomic dysfunction and cell death by compromising the DNA repair mechanism .
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Pyrano[3,4-c]pyridin-6-one in laboratory experiments include its low cost, ease of synthesis, and its availability from a variety of sources. The major limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
The potential applications of 1H-Pyrano[3,4-c]pyridin-6-one are still being explored. Some potential future directions include the development of new drugs and materials based on this compound, as well as further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of 1H-Pyrano[3,4-c]pyridin-6-one may lead to the development of more efficient and cost-effective methods of synthesis.
Synthesis Methods
The synthesis of 1H-Pyrano[3,4-c]pyridin-6-one can be achieved through a variety of methods, including the Barton-McCombie reaction, the Ullmann reaction, the Hantzsch reaction, and the Knoevenagel reaction. The Barton-McCombie reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The Ullmann reaction is a copper-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The Hantzsch reaction is a palladium-catalyzed cyclization of an aryl halide and an arylboronic acid. The Knoevenagel reaction is a base-catalyzed condensation of an aldehyde and an aryl halide.
Scientific Research Applications
1H-Pyrano[3,4-c]pyridin-6-one is an important intermediate in the synthesis of many biologically active compounds, including antibiotics, antivirals, and anti-cancer drugs. It has also been used in the synthesis of a variety of other organic compounds, such as dyes and pigments. In addition, 1H-Pyrano[3,4-c]pyridin-6-one has been studied for its potential applications in the development of new materials, such as organic semiconductors.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one involves the condensation of 2-pyridone with an aldehyde followed by cyclization to form the pyrano ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "2-pyridone", "Aldehyde (e.g. benzaldehyde)" ], "Reaction": [ "Step 1: Condensation of 2-pyridone with aldehyde in the presence of a base (e.g. sodium methoxide) to form an intermediate enamine.", "Step 2: Cyclization of the enamine to form the pyrano ring in the presence of an acid catalyst (e.g. p-toluenesulfonic acid).", "Step 3: Oxidation of the intermediate to form the final product using an oxidizing agent (e.g. potassium permanganate)." ] } | |
CAS RN |
118872-91-6 |
Product Name |
1H,3H,4H,6H,7H-pyrano[3,4-c]pyridin-6-one |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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